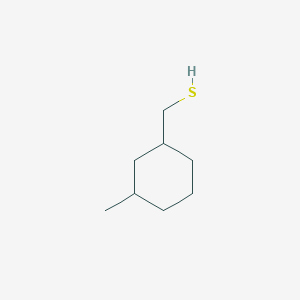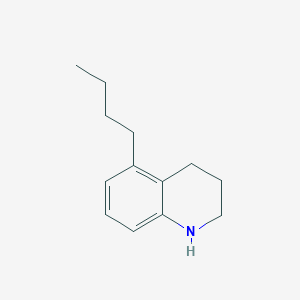
5-Butyl-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butyl-1,2,3,4-tetrahydroquinoline is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the use of a three-component cascade reaction. This method typically involves the reaction of 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction proceeds through a Knoevenagel condensation followed by an aza-Michael–Michael addition to form the tetrahydroquinoline scaffold .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of intermediates and final products is crucial to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
5-Butyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The butyl group or other substituents on the quinoline ring can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated tetrahydroquinoline compounds.
Scientific Research Applications
5-Butyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying its effects on different biological systems.
Medicine: Derivatives of tetrahydroquinoline, including this compound, have potential therapeutic applications due to their pharmacological properties.
Industry: The compound can be used in the production of dyes, antioxidants, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 5-Butyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroquinoline: The parent compound without the butyl group.
5-Methyl-1,2,3,4-tetrahydroquinoline: A similar compound with a methyl group instead of a butyl group.
5-Ethyl-1,2,3,4-tetrahydroquinoline: A derivative with an ethyl group.
Uniqueness
5-Butyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of the butyl group, which can influence its chemical properties and potential applications. The longer alkyl chain may affect its solubility, reactivity, and biological activity compared to other derivatives.
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
5-butyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C13H19N/c1-2-3-6-11-7-4-9-13-12(11)8-5-10-14-13/h4,7,9,14H,2-3,5-6,8,10H2,1H3 |
InChI Key |
NELLZPWZFZJHDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C2CCCNC2=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


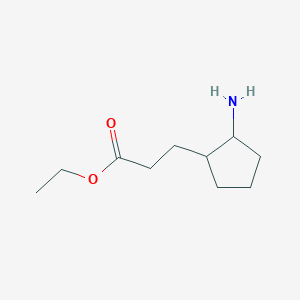
amine](/img/structure/B13311698.png)

![Methyl 1-oxospiro[4.4]nonane-2-carboxylate](/img/structure/B13311715.png)
![3-{[(3-Ethoxypropyl)amino]methyl}phenol](/img/structure/B13311719.png)
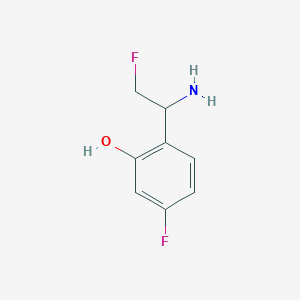
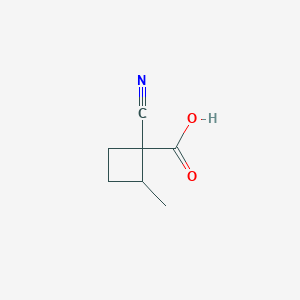
![2-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol](/img/structure/B13311743.png)

![2-[(3-Bromophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B13311759.png)

![1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13311762.png)
